molecular formula C13H10Cl3NO B2882188 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1036577-07-7

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol

Cat. No.: B2882188
CAS No.: 1036577-07-7
M. Wt: 302.58
InChI Key: UZYLCPVMJYHZLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-nitrophenol with 2,5-dichloroaniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst to reduce the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar structure but lacks the amino group.

    4-Chloro-2-nitrophenol: Precursor in the synthesis of 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol.

    2,5-Dichloroaniline: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in research and industrial applications .

Properties

IUPAC Name

4-chloro-2-[(2,5-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLCPVMJYHZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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